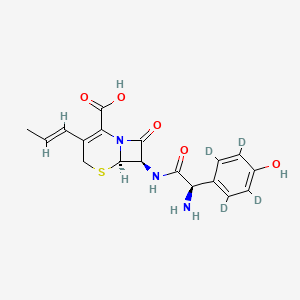

Cefprozil-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19N3O5S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D |

InChI Key |

WDLWHQDACQUCJR-BMKVJPEASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H] |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterium Labeling in Cefprozil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purpose and application of deuterium labeling in Cefprozil-d4, a deuterated analog of the cephalosporin antibiotic Cefprozil. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. The incorporation of deuterium atoms offers significant advantages in the quantitative analysis of Cefprozil in biological matrices, enhancing the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Core Purpose of Deuterium Labeling in this compound

The fundamental reason for utilizing this compound in drug analysis is to serve as an ideal internal standard. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability inherent in sample processing and analysis.

Deuterium-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several key reasons:

-

Similar Physicochemical Properties: this compound and Cefprozil exhibit nearly identical chemical and physical behaviors, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any loss or variation experienced by Cefprozil during sample preparation and analysis will be mirrored by this compound.

-

Co-elution in Chromatography: Due to their similar properties, Cefprozil and this compound co-elute during liquid chromatography. This is crucial for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.

-

Mass Differentiation: The key difference between Cefprozil and this compound is their mass. The four deuterium atoms in this compound increase its mass-to-charge ratio (m/z) by four units compared to Cefprozil. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

By measuring the ratio of the analyte's response to the internal standard's response, variations in sample handling and instrument performance are normalized, leading to highly reliable and accurate quantification.

Data Presentation: Quantitative Comparison of Cefprozil and this compound

The following tables summarize the key quantitative parameters for the analysis of Cefprozil using this compound as an internal standard, based on a validated LC-MS/MS method.[1][2]

Table 1: Mass Spectrometric Properties

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Cefprozil | 391.2 | 114.0 |

| This compound (IS) | 395.0 | 114.5 |

Table 2: Linearity and Sensitivity of the Bioanalytical Method

| Analyte | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |

| cis-Cefprozil | 0.025 - 15 | 0.025 |

| trans-Cefprozil | 0.014 - 1.67 | 0.014 |

Table 3: Precision and Accuracy of the Bioanalytical Method

| Analyte | Quality Control Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |

| cis-Cefprozil | Low, Medium, High | < 14.3% | < 14.3% | 93.1% |

| trans-Cefprozil | Low, Medium, High | < 14.3% | < 14.3% | 103.0% |

Experimental Protocols: Bioanalytical Method for Cefprozil Quantification

The following is a detailed methodology for the simultaneous determination of Cefprozil diastereomers in human plasma using this compound as an internal standard.[1]

Sample Preparation

-

Transfer 100 µL of human plasma into a 1.5-mL Eppendorf tube.

-

Add 20 µL of the this compound internal standard working solution (30 µg/mL) to the plasma sample and vortex for 10 seconds.

-

Add 400 µL of a protein precipitation solution (methanol:0.1% formic acid, 100:0.1, v/v).

-

Vortex-mix the sample for 2 minutes.

-

Centrifuge the sample at 12,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient program consisting of 0.5% formic acid in water and acetonitrile.

-

Flow Rate: Maintained at a constant flow rate.

-

Injection Volume: 3.0 µL.

-

Run Time: Approximately 4 minutes.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cefprozil: m/z 391.2 → 114.0

-

This compound: m/z 395.0 → 114.5

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Experimental workflow for Cefprozil analysis using this compound.

References

Synthesis and Purification of Cefprozil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefprozil-d4, a deuterated analog of the second-generation cephalosporin antibiotic, Cefprozil. The introduction of deuterium atoms into the Cefprozil molecule, specifically on the p-hydroxyphenyl group, makes it a valuable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices.

Synthetic Strategy

The synthesis of this compound follows a convergent strategy, involving the preparation of a deuterated side-chain precursor, (R)-amino-(4-hydroxyphenyl-d4)acetic acid or its activated derivative, and its subsequent coupling with the cephalosporin core, 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA).

Experimental Protocols

The following protocols are based on established methods for the synthesis of Cefprozil and deuterated phenolic compounds. Researchers should adapt and optimize these procedures as necessary.

Synthesis of (R)-4-Hydroxyphenyl-d4-glycine

The key to the synthesis of this compound is the preparation of the deuterated side-chain precursor. This can be achieved through the deuteration of phenol followed by a multi-step synthesis to introduce the glycine moiety.

Protocol:

-

Deuteration of Phenol: Phenol is treated with a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) under reflux to achieve perdeuteration of the aromatic ring.

-

Friedel-Crafts Acylation: The resulting Phenol-d5 is acylated with dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2,2-dichloro-1-(penta-deuteriophenyl)ethanone.

-

Hydrolysis: The dichloroacetyl adduct is hydrolyzed with a base, such as sodium hydroxide, to form penta-deuteriomandelic acid.

-

Amination: The mandelic acid derivative is then aminated using ammonia to produce (R,S)-4-Hydroxyphenyl-d4-glycine. Chiral resolution can be performed at this stage to isolate the desired (R)-enantiomer.

Coupling of (R)-4-Hydroxyphenyl-d4-glycine with 7-APCA

The coupling of the deuterated side chain with the cephalosporin nucleus is a critical step. The carboxylic acid of the deuterated glycine derivative is typically activated before reacting with the amino group of 7-APCA.

Protocol:

-

Activation of (R)-4-Hydroxyphenyl-d4-glycine: The amino group of the deuterated glycine is first protected (e.g., with a Boc group). The carboxylic acid is then activated, for example, by conversion to an acid chloride or an active ester.

-

Coupling Reaction: The activated and protected deuterated glycine is reacted with 7-APCA in a suitable organic solvent (e.g., dichloromethane) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a base (e.g., triethylamine).

-

Deprotection: The protecting group on the amino function of the side chain is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.

Purification

Purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of preparative HPLC and crystallization is typically employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound from complex mixtures.

Typical HPLC Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | Dependent on column loading capacity |

Crystallization

Following HPLC purification, crystallization can be employed to obtain highly pure this compound.

Protocol:

-

The fractions containing the pure product from preparative HPLC are pooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of a suitable hot solvent (e.g., aqueous methanol or acetone).

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₅D₄N₃O₅S |

| Molecular Weight | 393.45 g/mol |

| Appearance | White to off-white solid |

| Deuteration Position | 4-hydroxyphenyl ring |

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Disappearance or significant reduction of signals corresponding to the protons on the 4-hydroxyphenyl ring. Other proton signals should be consistent with the Cefprozil structure. |

| ¹³C NMR | Carbon signals of the deuterated phenyl ring may show splitting due to C-D coupling. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z [M+H]⁺ ≈ 394.1, which is 4 mass units higher than non-deuterated Cefprozil. |

| HPLC Purity | ≥98% |

Mass Spectrometry Data:

| Ion | m/z (Cefprozil) | m/z (this compound) |

| [M+H]⁺ | 390.1 | 394.1 |

| Fragment 1 | Varies | Varies |

| Fragment 2 | Varies | Varies |

Note: Specific fragmentation patterns will depend on the mass spectrometer and conditions used.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The successful synthesis hinges on the efficient preparation of the deuterated (R)-4-hydroxyphenyl-d4-glycine precursor, followed by a robust coupling reaction and a meticulous purification strategy. The analytical data presented provides a benchmark for the characterization of the final product. This deuterated standard is an invaluable tool for researchers in drug metabolism and pharmacokinetics, facilitating more accurate and reliable bioanalytical studies.

The Role of Cefprozil-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cefprozil-d4 as an internal standard in bioanalytical methodologies. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of the second-generation cephalosporin antibiotic, Cefprozil, in biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices such as plasma, serum, or urine is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1] However, the analytical process is susceptible to various sources of variability that can compromise the accuracy and reproducibility of the results. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3]

To mitigate these variabilities, a known quantity of a reference compound, known as an internal standard (IS), is added to all samples, including calibration standards and quality controls.[3] The IS should ideally mimic the physicochemical properties of the analyte of interest. By normalizing the analyte's response to that of the IS, fluctuations introduced during the analytical workflow can be effectively compensated for, leading to reliable and robust quantitative data.[4]

Cefprozil: A Second-Generation Cephalosporin

Cefprozil is a broad-spectrum, second-generation cephalosporin antibiotic administered orally.[5][6] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[7][8] Cefprozil exists as a mixture of two diastereomers, cis and trans, in an approximate 9:1 ratio, with the cis-isomer being the more pharmacologically active component.[2][5] Given the different potencies of the isomers, it is often necessary to develop sensitive and specific methods to quantify both entities for pharmacokinetic and bioequivalence studies.[2]

This compound: The Ideal Internal Standard

For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is considered the most appropriate internal standard.[2][9] this compound is the deuterium-labeled analogue of Cefprozil and serves as an exemplary internal standard for its quantification.[10]

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy lies in its ability to track and correct for variations affecting the analyte (Cefprozil) throughout the entire analytical process. Deuterated standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen).[1][9] This near-identical chemical nature ensures that this compound exhibits the same behavior as Cefprozil during:

-

Sample Preparation: Any loss of analyte during extraction, protein precipitation, or other clean-up steps will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: this compound co-elutes with Cefprozil, meaning they have virtually the same retention time. This is crucial because it ensures that both compounds are subjected to the same matrix effects at the same time.[9]

-

Mass Spectrometric Ionization: Matrix components co-eluting from the chromatography column can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[1] Since this compound is present in the same chemical environment at the same time, its ionization will be affected to the same extent as the analyte.

By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.[3]

Experimental Protocol: Quantification of Cefprozil in Human Plasma

The following is a detailed methodology for the simultaneous determination of cis- and trans-Cefprozil in human plasma using this compound as the internal standard, based on a validated LC-MS/MS method.[2][7]

Materials and Reagents

-

Cefprozil reference standard (cis- and trans-isomers)

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

-

Thaw frozen human plasma samples at ambient temperature.

-

Aliquot 100 µL of plasma into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of this compound working solution (e.g., 30 µg/mL in a suitable solvent) to each tube and vortex for 10 seconds.

-

To precipitate proteins, add 400 µL of a methanol:0.1% formic acid (100:0.1, v/v) solution.

-

Vortex-mix the samples for 2 minutes.

-

Centrifuge the samples at 12,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial and inject 3.0 µL into the LC-MS/MS system.[7]

Liquid Chromatography

-

Column: A reverse-phase C18 column is suitable for separation.[7]

-

Mobile Phase: A gradient elution using a mixture of 0.5% formic acid in water and acetonitrile is effective.[7]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Run Time: The chromatographic method should achieve baseline separation of the cis- and trans-isomers of Cefprozil within a short run time, for example, under 4 minutes.[7]

Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

Data Presentation and Interpretation

The use of this compound allows for the development of robust and reliable bioanalytical methods. The performance of such methods is evaluated through a series of validation experiments.

Linearity and Sensitivity

The method should demonstrate linearity over a clinically relevant concentration range. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) |

| cis-Cefprozil | 0.025 - 15 | 0.025 |

| trans-Cefprozil | 0.014 - 1.67 | 0.014 |

| Data from a validated HPLC-MS/MS method.[2] |

Accuracy and Precision

Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| cis-Cefprozil | Low, Mid, High | < 14.3% | < 14.3% | 93.1% |

| trans-Cefprozil | Low, Mid, High | < 14.3% | < 14.3% | 103.0% |

| Data from a validated HPLC-MS/MS method.[2] |

Stability

The stability of Cefprozil in the biological matrix under various storage and handling conditions must be assessed to ensure the integrity of the samples from collection to analysis.

| Stability Condition | Duration | Result |

| Short-term (Ambient) | 6 hours | Stable |

| Long-term (-80°C) | 30 days | Stable |

| Freeze/Thaw Cycles | 3 cycles | Stable |

| Autosampler (Ambient) | 12 hours | Stable |

| Stability determined for low and high QC samples with bias within ±15%.[7] |

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Cefprozil. Its mechanism of action as an internal standard is rooted in its chemical similarity to the analyte, which allows it to effectively normalize for a wide range of analytical variabilities. The use of this compound, in conjunction with a validated LC-MS/MS method, enables researchers and drug development professionals to obtain highly accurate, precise, and reliable data on the pharmacokinetic and dispositional properties of Cefprozil. This, in turn, supports critical decision-making throughout the drug development lifecycle.

References

- 1. eijppr.com [eijppr.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The stability of cefprozil in oral suspension CEFZIL. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Cefprozil, a new cephalosporin: its use in various clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Cefprozil-d4: A Technical Guide to Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Cefprozil-d4. Due to the limited availability of public-domain stability data specific to the deuterated form, this document leverages extensive studies conducted on its non-deuterated analogue, Cefprozil. The inclusion of deuterium atoms is not expected to significantly impact the chemical stability of the molecule under typical storage conditions; therefore, the data presented for Cefprozil serves as a robust and reliable proxy for this compound.

This compound is the deuterium-labeled version of Cefprozil, a second-generation cephalosporin antibiotic.[1] Stable isotopes are incorporated into drug molecules primarily as tracers for quantification in developmental processes.[1] This guide synthesizes available data on storage recommendations, degradation pathways, and the analytical methods used to assess stability, providing essential information for maintaining the integrity of this compound in a research setting.

Recommended Long-Term Storage Conditions

While specific long-term stability studies on this compound are not widely published, suppliers and regulatory documents for Cefprozil and its deuterated form provide consistent recommendations for storage. These are summarized below to ensure the preservation of the compound's purity and integrity.

| Product Form | Recommended Storage Temperature | Additional Recommendations | Source |

| This compound (Solid/Powder) | 2-8°C (Refrigerator) | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Pharmaffiliates[2] |

| This compound (Solid/Powder) | Room Temperature (Continental US) | May vary elsewhere. Refer to the Certificate of Analysis for specific product recommendations. | MedchemExpress[1] |

| Cefprozil Tablets (Non-deuterated) | 15-30°C (59-86°F) | Store away from heat, moisture, and direct light. Keep from freezing. | Mayo Clinic[3], FDA[4] |

| Cefprozil Oral Suspension (Reconstituted) | Refrigerate | Discard any unused medicine after 14 days. | Mayo Clinic[3] |

Stress Degradation Studies on Cefprozil

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Cefprozil has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines. These studies reveal its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress.

| Stress Condition | Methodology | Observations | Reference |

| Alkaline Hydrolysis | Exposure to varying concentrations of sodium hydroxide (0.1N to 1.0N). | Cefprozil undergoes degradation in the presence of its alkaline-induced degradation product (DCZ). | [5][6] |

| Thermal & Humidity Stress | Samples of Cefprozil oral suspension were stored at elevated temperatures (333–353 K / 60-80°C) and relative humidity (RH 50.9%–90.0%). | Degradation occurs through reversible-consecutive and parallel reactions. Isomerization (Z to E) is approximately 10 times faster than the degradation of individual isomers into products P1 and P2. | [7][8][9] |

| General Stress (ICH) | Cefprozil monohydrate was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions. | The drug was found to be susceptible to degradation under all tested stress conditions. | [10] |

Experimental Protocols for Stability Assessment

The stability of Cefprozil is primarily assessed using stability-indicating chromatographic methods, which can separate the intact drug from its degradation products.

High-Performance Liquid Chromatography (HPLC) for Stress Stability

This method was employed to evaluate the stability of Cefprozil in an oral suspension under thermal and humidity stress.[7]

-

Instrumentation : LC-6A pump, SPO-6AV spectrophotometric detector, Chromatopac C-RGA (Shimadzu).

-

Mobile Phase : A suitable mobile phase as described in the monograph for Cefprozil for Oral Suspension, USP 25.

-

Detection : UV detection at 280 nm.

-

Internal Standard : Salicylic acid.

-

Validation : The method was validated for selectivity, linearity, precision, detection limit, and quantitation limit.

-

Selectivity : The method demonstrated selectivity for Z-cefprozil (t_R = 5.46 min), E-cefprozil (t_R = 8.37 min), salicylic acid (t_R = 11.31 min), and two degradation products (P1, t_R = 4.68 min and P2, t_R = 2.59 min).[7]

-

Precision : The relative standard deviation (RSD) was less than 2%.[7]

High-Performance Thin-Layer Chromatography (HPTLC) for Stress Degradation

This method was developed to analyze Cefprozil monohydrate under various ICH stress conditions.[10]

-

Stationary Phase : Aluminum plates precoated with silica gel 60 F254.

-

Mobile Phase : A mixture of ethyl acetate, acetone, methanol, water, and glacial acetic acid (7.5:2.5:2.5:1.5:0.5 v/v/v/v/v).

-

Detection : Densitometric analysis at 280 nm.

-

Results : The system provided a compact spot for Cefprozil monohydrate at an R_F value of 0.45. The method was validated for precision, accuracy, specificity, and robustness.[10]

Visualizing Stability Testing and Degradation Pathways

The following diagrams illustrate a typical workflow for stability testing and the potential degradation pathways for Cefprozil, which are presumed to be analogous for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cefprozil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Stability indicating methods for the analysis of cefprozil in the presence of its alkaline induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. The stability of cefprozil in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Differences Between Cefprozil and Cefprozil-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] In the realm of pharmaceutical analysis and drug development, isotopically labeled compounds are indispensable tools. Cefprozil-d4, a deuterated analog of Cefprozil, serves as a critical internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies.[2] This technical guide provides a comprehensive overview of the core physical and chemical distinctions between Cefprozil and this compound, detailing their structural differences, comparative properties, and the analytical methodologies used for their differentiation.

Chemical Structure and Nomenclature

The foundational difference between Cefprozil and this compound lies in the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring of the (R)-2-amino-2-(p-hydroxyphenyl)acetamido side chain. This seemingly minor alteration has significant implications for the molecule's mass and its behavior in certain analytical techniques.

-

Cefprozil: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

-

This compound: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Physical and Chemical Properties: A Comparative Analysis

Data Presentation: Quantitative Comparison

| Property | Cefprozil | This compound |

| Molecular Formula | C₁₈H₁₉N₃O₅S | C₁₈H₁₅D₄N₃O₅S |

| Molecular Weight | 389.43 g/mol (Anhydrous)[3] | 393.45 g/mol [1][4] |

| 407.45 g/mol (Monohydrate)[3] | ||

| Appearance | White to yellowish powder[3] | Expected to be a solid powder |

| Melting Point | 215-225 °C (decomposes)[5] | Data not available; expected to be similar or slightly higher |

| Boiling Point | 803 °C (Predicted)[5] | Data not available |

| Solubility | Slightly soluble in water and methanol; Soluble in DMSO.[6] | Expected to be very similar to Cefprozil |

Spectroscopic Differences

The most pronounced and analytically useful distinctions between Cefprozil and this compound are observed in their spectroscopic profiles, particularly in mass spectrometry and nuclear magnetic resonance.

| Spectroscopic Method | Cefprozil | This compound | Key Differences |

| Mass Spectrometry (MS) | The protonated molecule ([M+H]⁺) is observed at m/z 391.2. A common fragment ion is seen at m/z 114.0.[2] | The protonated molecule ([M+H]⁺) is observed at m/z 395.0. A corresponding fragment ion is seen at m/z 114.5.[2] | A distinct mass shift of +4 Da for the molecular ion and any fragments containing the deuterated phenyl ring. This mass difference is the basis for its use as an internal standard. |

| NMR Spectroscopy | ¹H NMR shows characteristic signals for the aromatic protons on the p-hydroxyphenyl group. | In the ¹H NMR spectrum, the signals corresponding to the aromatic protons are absent or significantly diminished. A signal for deuterium would be present in a ²H NMR spectrum. | The absence of specific proton signals in the ¹H NMR spectrum of this compound provides definitive structural confirmation of deuteration. |

| Infrared (IR) Spectroscopy | Exhibits C-H stretching vibrations characteristic of the aromatic ring. | Will show C-D stretching vibrations at a lower frequency (wavenumber) compared to the C-H stretches. | The shift of the aromatic C-H stretching bands to lower wavenumbers is an expected, albeit less commonly used, point of differentiation. |

Experimental Protocols

The differentiation and quantification of Cefprozil and this compound are most effectively achieved using chromatographic techniques coupled with mass spectrometry.

Bioanalytical Method for Cefprozil in Human Plasma using HPLC-MS/MS

This protocol details a validated method for the simultaneous determination of Cefprozil diastereomers in human plasma, utilizing this compound as an internal standard.[2]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (30 µg/mL).

-

Vortex for 10 seconds.

-

Add 400 µL of methanol containing 0.1% formic acid.

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Reverse-phase C18 column.

-

Mobile Phase A: 0.5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-programmed gradient is used to separate the cis and trans isomers.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 3 µL.

-

-

Mass Spectrometric Conditions:

Experimental Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CEFPROZIL TABLETS USP 250 mg and 500 mgRx only [dailymed.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.hres.ca [pdf.hres.ca]

Isotopic Purity of Cefprozil-d4: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of Cefprozil-d4 and its critical role in drug development, particularly in bioanalytical and pharmacokinetic studies. This compound, a deuterium-labeled analog of the second-generation cephalosporin antibiotic Cefprozil, is an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. High isotopic purity is paramount for the accuracy and reliability of these analytical methods. This document details the significance of isotopic purity, presents typical isotopic distribution data, outlines experimental protocols for its use and analysis, and discusses the implications for regulatory compliance. The intended audience for this guide includes researchers, scientists, and drug development professionals.

Introduction to Cefprozil and the Role of Isotopic Labeling

Cefprozil is a broad-spectrum oral cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It exists as a mixture of cis and trans isomers, with the cis isomer being the more active component.[2] Accurate quantification of Cefprozil in biological matrices such as plasma is crucial for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[2]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using LC-MS/MS.[3] this compound is the deuterium-labeled counterpart of Cefprozil, where four hydrogen atoms have been replaced by deuterium. This labeling results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled drug.[4] This characteristic allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency, making it an ideal internal standard to correct for variability during sample preparation and analysis.[3]

The Significance of Isotopic Purity

The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of bioanalytical data. Isotopic purity refers to the percentage of the total molecular population that contains the desired number of deuterium atoms. For this compound, this means the percentage of molecules that are indeed fully deuterated with four deuterium atoms.

High isotopic purity is essential for several reasons:

-

Accuracy of Quantification: The presence of unlabeled Cefprozil (d0) as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration in unknown samples.[5] This is because the d0 impurity will contribute to the analyte's signal.

-

Assay Sensitivity: A high concentration of the d0 impurity can interfere with the detection of the analyte at the lower limit of quantification (LLOQ), compromising the sensitivity of the assay.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include the characterization and control of internal standards.[2] High isotopic purity of the SIL-IS is a key requirement.

-

Minimizing Isotopic Crosstalk: In mass spectrometry, the isotopic distribution of an analyte can have overlapping signals with its deuterated internal standard, a phenomenon known as isotopic crosstalk. While this can be corrected for, high isotopic purity of the internal standard minimizes the extent of this overlap and the potential for analytical error.

Data Presentation: Isotopic Distribution of this compound

The isotopic distribution of this compound refers to the relative abundance of molecules with different numbers of deuterium atoms (isotopologues), such as d4, d3, d2, d1, and d0. This distribution is typically determined by mass spectrometry. While a specific Certificate of Analysis for this compound with isotopic distribution data is not publicly available, a typical specification for a high-purity deuterated internal standard is presented in Table 1 for illustrative purposes.

| Isotopologue | Number of Deuterium Atoms | Representative Isotopic Abundance (%) |

| d4 | 4 | > 98% |

| d3 | 3 | < 2% |

| d2 | 2 | < 0.5% |

| d1 | 1 | < 0.1% |

| d0 (Unlabeled) | 0 | < 0.1% |

Table 1: Representative Isotopic Distribution for High-Purity this compound.

Experimental Protocols

Hypothetical Synthesis and Purification of this compound

While specific proprietary methods for the synthesis of this compound are not publicly disclosed, a plausible synthetic route can be conceptualized based on known organic chemistry principles and methods for synthesizing deuterated compounds and cephalosporins.

4.1.1. Synthesis of Deuterated Precursor

The deuterium atoms in this compound are located on the phenyl ring of the (R)-2-amino-2-(p-hydroxyphenyl)acetamido side chain.[6] A common strategy for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

-

Reaction: (R)-2-amino-2-(4-hydroxyphenyl)acetic acid is dissolved in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

-

Conditions: The reaction mixture is heated to promote electrophilic aromatic substitution, where protons on the phenyl ring are replaced by deuterons.

-

Work-up: After the reaction, the deuterated amino acid is isolated and purified.

4.1.2. Coupling to the Cephalosporin Core

The deuterated side chain is then coupled to the 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) nucleus. This is a standard amidation reaction in cephalosporin synthesis.

-

Activation: The carboxylic acid group of the deuterated side chain is activated, for example, by converting it to an acid chloride or using a coupling agent.

-

Coupling Reaction: The activated deuterated side chain is reacted with 7-APCA in a suitable solvent system.

-

Purification: The resulting this compound is purified to remove unreacted starting materials and byproducts.

4.1.3. Purification of this compound

High-performance liquid chromatography (HPLC) is a standard method for the purification of isotopically labeled compounds.

-

Column: A reversed-phase C18 column is typically used for the separation of cephalosporins.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly employed.

-

Detection: UV detection is used to monitor the elution of the product.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain the purified this compound as a solid.

Bioanalytical Method for Cefprozil using this compound as Internal Standard

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Cefprozil diastereomers in human plasma.[2]

4.2.1. Preparation of Solutions

-

Cefprozil Stock Solution (1 mg/mL): Dissolve Cefprozil reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.[2]

-

This compound Working Solution (30 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[2]

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Cefprozil working solutions.

4.2.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (30 µg/mL) and vortex for 10 seconds.[2]

-

Add 400 µL of methanol containing 0.1% formic acid.[2]

-

Vortex the mixture for 2 minutes.[2]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.[2]

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Injection Volume: 3.0 µL.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Mandatory Visualizations

Caption: Synthesis and Purification of this compound.

Caption: Bioanalytical Sample Preparation and Analysis.

Conclusion

The isotopic purity of this compound is a cornerstone for the development of robust and reliable bioanalytical methods essential for drug development. As a stable isotope-labeled internal standard, its quality directly influences the accuracy, precision, and sensitivity of LC-MS/MS assays used in pharmacokinetic and bioequivalence studies. This technical guide has highlighted the significance of high isotopic purity, provided representative data, and detailed experimental protocols for its use. Adherence to these principles and methodologies will ensure the generation of high-quality data that meets stringent regulatory standards, ultimately contributing to the successful development of new pharmaceutical products. Researchers and drug development professionals are encouraged to source this compound from reputable suppliers who can provide a comprehensive Certificate of Analysis detailing its isotopic distribution.

References

- 1. DailyMed - CEFPROZIL tablet [dailymed.nlm.nih.gov]

- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Safety data sheet (SDS) for Cefprozil-d4

An In-depth Technical Guide to the Safety Data Sheet for Cefprozil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with this compound, a deuterated analog of the second-generation cephalosporin antibiotic, Cefprozil. Given that this compound is primarily used for research and as a tracer in pharmacokinetic studies, a thorough understanding of its safety profile is paramount for laboratory personnel.[1][2][3] The safety information for this compound is largely extrapolated from the data for Cefprozil, as deuteration is not expected to significantly alter its fundamental chemical hazards.[1][3]

Chemical and Physical Properties

This compound is a labeled version of Cefprozil, a semi-synthetic oral cephalosporin.[2] The deuterium labeling is typically on the hydroxyphenyl group.[2][3] The physical and chemical properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [2] |

| Synonyms | BMY 28100-d4, Cefzil-d4, Procef-d4 | [2] |

| CAS Number | 1426173-48-9 | [1][2] |

| Molecular Formula | C₁₈H₁₅D₄N₃O₅S | [2] |

| Molecular Weight | 393.45 g/mol | [2] |

| Appearance | White to yellow solid powder | [4][5] |

| Melting Point | 215 - 225 °C (decomposes) | [5] |

| Boiling Point | ~803 °C | [5] |

| Solubility | No data available for this compound; Cefprozil is sparingly soluble in water. | [5] |

| Storage | Store at 2-8°C in a refrigerator, dry, and dark. | [2][3] |

Toxicological Information

The toxicological profile of this compound is primarily inferred from Cefprozil data. Cephalosporins, as a class, are known to have a low order of toxicity, but can cause hypersensitivity reactions.[6]

| Endpoint | Result | Species/Test System |

| Acute Oral Toxicity | No mortality at 5000 mg/kg. | Rat |

| No mortality at 3000 mg/kg; caused diarrhea and loss of appetite. | Cynomolgus Monkey | |

| Mutagenicity | Not found to be mutagenic. | Ames Salmonella, E. coli WP2 urvA reversion assays |

| Genotoxicity | Did not induce chromosomal abnormalities or unscheduled DNA synthesis. | Chinese hamster ovary cells, Rat hepatocytes (in vitro) |

| Carcinogenicity | Long-term in vivo studies have not been performed. | N/A |

| Sensitization | May cause allergy or asthma symptoms if inhaled. May cause an allergic skin reaction. | Human (based on Cefprozil data)[4] |

Hazard Identification and First Aid

This compound is classified as a hazardous substance. The primary hazards include eye irritation and potential for allergic reactions through inhalation or skin contact.[4]

Hazard Statements:

-

Causes eye irritation.[4]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

May cause an allergic skin reaction.[4]

The following diagram outlines the recommended first aid procedures in case of exposure.

References

The Role of Cefprozil-d4 in Early-Stage Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Cefprozil-d4, a deuterium-labeled isotopologue of the second-generation cephalosporin antibiotic Cefprozil, in the context of early-stage drug metabolism and pharmacokinetic (DMPK) studies. While Cefprozil is established to be minimally metabolized and primarily excreted unchanged by the kidneys, the use of a stable isotope-labeled internal standard like this compound is crucial for the accurate quantification of the parent drug in biological matrices.[1] This guide details the experimental protocols for leveraging this compound in bioanalytical assays, assessing in vitro metabolic stability, and strategies for metabolite identification, which are critical components of a comprehensive DMPK package for regulatory submissions.

Introduction to Cefprozil and the Role of Isotope Labeling

Cefprozil is an oral β-lactam antibiotic used to treat a variety of bacterial infections.[1] It exists as a mixture of cis and trans isomers in an approximate 9:1 ratio, both of which are microbiologically active.[2] Early characterization of a drug candidate's metabolic fate is a cornerstone of drug development. For Cefprozil, pharmacokinetic studies have shown that it has a high oral bioavailability of approximately 95% and is predominantly cleared renally, with about 60% of the administered dose recovered as unchanged drug in the urine.[3] This suggests that Cefprozil undergoes minimal metabolism in the liver.[1]

Despite its low metabolic turnover, rigorous quantitative analysis is essential to accurately define its pharmacokinetic profile. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, become indispensable. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the "gold standard." It co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer.

Experimental Protocols

Bioanalytical Quantification of Cefprozil in Plasma using this compound

This protocol describes a typical LC-MS/MS method for the quantification of Cefprozil in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

-

Cefprozil reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of this compound working solution (e.g., 30 µg/mL in 50:50 methanol:water) to each tube and vortex for 10 seconds.[2]

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex the mixture vigorously for 2 minutes.[2]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject a small volume (e.g., 3-5 µL) into the LC-MS/MS system.[2]

2.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute Cefprozil, followed by a wash and re-equilibration step.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cefprozil: [M+H]⁺ m/z 391.2 → 114.0

-

This compound: [M+H]⁺ m/z 395.0 → 114.5

-

-

Note: Collision energies and other source parameters should be optimized for the specific instrument used.

-

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

2.2.1. Materials and Reagents

-

Cefprozil

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (for analytical internal standard)

-

Acetonitrile (for reaction termination)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2.2.2. Incubation Procedure

-

Prepare a stock solution of Cefprozil in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

-

In a 96-well plate, add HLM to phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[5]

-

Add the Cefprozil solution to the microsome-containing wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For control wells (-NADPH), add an equal volume of buffer.[5]

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound as the analytical internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using the LC-MS/MS method described in section 2.1 to determine the remaining percentage of Cefprozil at each time point.

2.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of Cefprozil remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).

Metabolite Identification Strategy

Given Cefprozil's known low metabolism, the goal is to detect and identify any potential minor metabolites.

2.3.1. In Vitro Incubation

-

Perform a larger-scale incubation using the metabolic stability protocol (Section 2.2), but with a higher concentration of Cefprozil (e.g., 10-50 µM) and a longer incubation time to maximize the formation of any potential metabolites.

2.3.2. Analytical Approach (High-Resolution Mass Spectrometry)

-

Analyze the incubation samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.

-

Process the data using metabolite identification software. Key steps include:

-

Peak Picking: Detect all ion features in the chromatogram.

-

Comparison: Compare the chromatograms of the +NADPH and -NADPH samples to identify peaks present only in the active incubations.

-

Metabolite Prediction: Search for potential biotransformations of Cefprozil (e.g., hydroxylation, oxidation, hydrolysis of the β-lactam ring).

-

Formula Prediction: Use the accurate mass data to predict the elemental composition of potential metabolites.

-

MS/MS Fragmentation Analysis: Acquire fragmentation spectra (MS/MS) of the parent drug and potential metabolites. Compare the fragmentation patterns to identify structural similarities and pinpoint the location of the metabolic modification. The presence of the deuterated this compound can also aid in distinguishing drug-related material from matrix components, although it is not typically used for this purpose in metabolite ID studies.

-

Data Presentation

Quantitative data from DMPK studies should be presented in a clear and concise tabular format.

Table 1: Representative LC-MS/MS Parameters for Cefprozil Quantification

| Parameter | Setting |

| Compound | Cefprozil |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 391.2 |

| Product Ion (m/z) | 114.0 |

| Internal Standard | This compound |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 395.0 |

| Product Ion (m/z) | 114.5 |

Data derived from published literature.[2]

Table 2: Human Pharmacokinetic Parameters of Cefprozil (500 mg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 10.5 - 11.5 | [3][6] |

| Tmax (hours) | 1.5 - 2.0 | [3][6] |

| Half-life (t₁/₂) (hours) | 1.3 ± 0.2 | [3] |

| AUC (µg·h/mL) | 28.05 - 35.0 | [6][7] |

| Oral Bioavailability | ~95% | [3] |

| Protein Binding | ~36% | [3] |

| Urinary Excretion (% unchanged) | ~60% | [3] |

Table 3: Example In Vitro Metabolic Stability Data in Human Liver Microsomes

| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (Cl_int) (µL/min/mg protein) | Classification |

| Cefprozil (Expected) | > 60 | < 10 | Low Clearance |

| Verapamil (High Clearance Control) | < 10 | > 100 | High Clearance |

| Warfarin (Low Clearance Control) | > 60 | < 15 | Low Clearance |

Note: Specific in vitro metabolic stability data for Cefprozil is not widely published, reflecting its known low metabolism. The values presented are representative of a compound with low metabolic clearance.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described.

Conclusion

This compound is an essential tool for the robust and accurate bioanalytical quantification of Cefprozil in early-stage drug development. While Cefprozil itself is subject to minimal metabolism, the principles and protocols outlined in this guide are fundamental to characterizing its pharmacokinetic profile. The use of this compound as an internal standard in LC-MS/MS assays ensures high-quality data for pharmacokinetic modeling. Furthermore, conducting in vitro metabolic stability and metabolite identification studies, even for compounds with expected low clearance, provides a comprehensive data package that satisfies regulatory expectations and builds a thorough understanding of the drug's disposition. The workflows and methodologies presented herein serve as a technical foundation for researchers and scientists involved in the DMPK assessment of Cefprozil and similar drug candidates.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefzil (Cefprozil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. researchgate.net [researchgate.net]

- 5. labcorp.com [labcorp.com]

- 6. Multiple-dose pharmacokinetics of cefprozil and its impact on intestinal flora of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of cefprozil in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Cefprozil Diastereomers in Human Plasma using a Validated LC-MS/MS Method with Cefprozil-d4 Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cefprozil's cis and trans diastereomers in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefprozil-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing baseline separation of the two isomers within a short run time. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is administered as a mixture of two diastereomers, cis- and trans-cefprozil, in approximately a 9:1 ratio.[1][4] Although both isomers exhibit antimicrobial activity, their potencies differ, particularly against Gram-negative bacteria where the cis isomer is significantly more active.[1] Therefore, a sensitive and specific analytical method for the simultaneous determination of both isomers is crucial for pharmacokinetic and bioequivalence studies.

This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the rapid and simultaneous determination of cis- and trans-cefprozil in human plasma.[1][5][6] The use of a stable isotope-labeled internal standard, this compound, minimizes the variability inherent in sample preparation and matrix effects, leading to reliable quantification.[1][5][6]

Experimental

Materials and Reagents

-

Analytes: Cefprozil (cis and trans isomers) reference standards were purchased from a certified supplier.

-

Internal Standard: this compound was obtained from a commercial source.[1]

-

Solvents: HPLC grade acetonitrile and methanol, and formic acid (99.0% purity or higher) were used.[1]

-

Water: Deionized water was used for all preparations.

-

Human Plasma: Blank human plasma was obtained from a certified vendor.

Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Standard and Quality Control Sample Preparation

Stock solutions of cefprozil and this compound were prepared in a methanol:water (50:50, v/v) diluent.[1] Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of cefprozil and its internal standard from human plasma.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (30 µg/mL).[1]

-

Vortex the sample for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.5% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.40 mL/min |

| Gradient Program | A gradient program was used to achieve separation.[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Results and Discussion

The developed LC-MS/MS method successfully separated and quantified the cis and trans isomers of cefprozil in human plasma. The use of this compound as an internal standard ensured the accuracy and reproducibility of the method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated method.

Table 1: Mass Spectrometric Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefprozil | 391.2 | 114.0[1][5][6] |

| This compound | 395.0 | 114.5[1][5][6] |

Table 2: Method Validation Summary

| Parameter | cis-Cefprozil | trans-Cefprozil |

| Linearity Range (µg/mL) | 0.025–15[1][5] | 0.014–1.67[1][5] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Accuracy (%) | 93.1[1][5] | 103.0[1][5] |

| Intra-assay Precision (%RSD) | < 14.3[1][5] | < 14.3[1][5] |

| Inter-assay Precision (%RSD) | < 14.3[1][5] | < 14.3[1][5] |

| LLOQ Precision (%RSD) | < 16.5[1][5] | < 16.5[1][5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Cefprozil.

Method Development Logic

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the simultaneous quantification of cis- and trans-cefprozil in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This validated method can be confidently applied to pharmacokinetic and bioequivalence studies of cefprozil.[1][5][6]

References

- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Simultaneous high-performance liquid chromatographic analysis of cefprozil diastereomers in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Cefprozil in Human Plasma using Cefprozil-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It exists as a mixture of cis and trans isomers, with the cis isomer being more potent against Gram-negative bacteria.[1][2][3] Accurate quantification of Cefprozil in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sensitive and reproducible quantification of Cefprozil in human plasma using a stable isotope-labeled internal standard, Cefprozil-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[1][4]

Experimental

Materials and Reagents

-

Cefprozil reference standard (cis and trans isomers)

-

This compound internal standard (IS)

-

HPLC grade methanol (MeOH)[1]

-

HPLC grade acetonitrile (ACN)[1]

-

Formic acid (≥99.0% purity)[1]

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]

-

Analytical column: C18 reverse-phase column[1]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Cefprozil and this compound in methanol. Store at -20°C.[1]

-

Intermediate Cefprozil Solution (200 µg/mL): Dilute the Cefprozil stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

-

Internal Standard Working Solution (30 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of the intermediate Cefprozil solution.[1]

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the 30 µg/mL this compound internal standard working solution and vortex for 10 seconds.[1]

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]

-

Vortex the mixture for 2 minutes.[1]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant and inject 3.0 µL into the LC-MS/MS system for analysis.[1]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions [1]

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | Start at 5% B, linear increase to 20% B over 1.4 min, hold for 1.5 min, increase to 70% B over 0.1 min, hold for 0.5 min, then return to 5% B for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Column Oven Temp | 25°C |

| Injection Volume | 3 µL |

| Total Run Time | 4.0 min |

Mass Spectrometry (MS) Conditions [1]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition Cefprozil | m/z 391.2 → 114.0 |

| MRM Transition this compound | m/z 395.0 → 114.5 |

| Ion Spray Voltage | 5000 V |

| Heater Gas Temperature | 600°C |

| Collision Energy | 30 eV |

| Declustering Potential | 70 V |

Data Presentation

The performance of this method was validated for linearity, accuracy, and precision.[1][4]

Table 1: Calibration Curve Linearity [1][4]

| Analyte | Calibration Range (µg/mL) |

| cis-Cefprozil | 0.025 – 15 |

| trans-Cefprozil | 0.014 – 1.67 |

Table 2: Accuracy and Precision [1][4]

| Analyte | Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

| cis-Cefprozil | 93.1 | < 14.3 | < 14.3 |

| trans-Cefprozil | 103.0 | < 14.3 | < 14.3 |

Mandatory Visualizations

Caption: Experimental workflow for Cefprozil quantification in plasma.

Caption: Logic of quantification using an internal standard.

References

Application of Cefprozil-d4 in the Pharmacokinetic Analysis of Cefprozil

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides detailed protocols for the quantitative analysis of Cefprozil in human plasma using a stable isotope-labeled internal standard, Cefprozil-d4. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for bioanalytical studies, offering high sensitivity, specificity, and reproducibility by correcting for matrix effects and variations in sample processing.[1] This application note outlines the experimental workflow, from sample preparation to data analysis, and presents key quantitative data derived from pharmacokinetic studies.

Quantitative Data Summary

The use of this compound as an internal standard allows for the precise quantification of Cefprozil's cis and trans isomers in plasma samples. Below is a summary of the performance characteristics of a validated LC-MS/MS method.[1]

Table 1: Calibration Curve and LLOQ Data for Cefprozil Isomers

| Analyte | Concentration Range (µg/mL) | LLOQ (µg/mL) |

| cis-Cefprozil | 0.025–15 | 0.025 |

| trans-Cefprozil | 0.014–1.67 | 0.014 |

LLOQ: Lower Limit of Quantification

Table 2: Pharmacokinetic Parameters of Cefprozil Following a Single 500 mg Oral Dose

While the primary study utilizing this compound did not provide a detailed table of pharmacokinetic parameters, other studies on Cefprozil provide context for expected values.[2][3][4][5]

| Parameter | Value | Reference |

| Cmax (mg/L) | ~10-11.5 | [2][3] |

| Tmax (hours) | ~1.2-2.0 | [2][3] |

| Elimination Half-life (hours) | ~1.3-1.5 | [2][4][5] |

| Urinary Recovery (%) | ~60 | [4][5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the simultaneous determination of Cefprozil diastereomers in human plasma using this compound as an internal standard.[1]

Preparation of Stock and Working Solutions

-

Cefprozil and this compound Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cefprozil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store the stock solutions at -20°C.[1]

-

-

Cefprozil Intermediate Dilution (200 µg/mL):

-

Dilute the Cefprozil stock solution with a 50:50 (v/v) mixture of methanol and water to obtain an intermediate solution of 200 µg/mL.[1]

-

-

This compound Working Solution (Internal Standard, 30 µg/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a working solution of 30 µg/mL.[1]

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking appropriate volumes of the Cefprozil intermediate solution into blank human plasma to achieve final concentrations ranging from 0.025 to 15 µg/mL for cis-Cefprozil and 0.014 to 1.67 µg/mL for trans-Cefprozil.[1]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the this compound working solution (30 µg/mL) to each tube and vortex for 10 seconds.[1]

-

Add 400 µL of a 100:0.1 (v/v) mixture of methanol and 0.1% formic acid to precipitate proteins.[1]

-

Vortex the samples for 2 minutes.[1]

-

Centrifuge the tubes at 12,000 × g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

LC Conditions:

-

Column: C18 reverse-phase column.[1]

-

Mobile Phase: A gradient of 0.5% formic acid in water and acetonitrile.[1]

-

Flow Rate: (Not specified, but typically 0.2-0.5 mL/min for analytical LC-MS)

-

Injection Volume: 3.0 µL.[1]

-

Run Time: 4 minutes.[1]

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

Pharmacokinetic Study Design (Example)

-

Subjects: Healthy human volunteers.[1]

-

Dosage: A single oral dose of 500 mg Cefprozil.[1]

-

Blood Sampling: Collect blood samples in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.125, 0.25, 0.5, 0.75, 1.0, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 14 hours).[1]

-

Plasma Preparation: Centrifuge the blood samples at 3000 × g for 10 minutes to separate the plasma.[1]

-

Storage: Store plasma samples at -80°C until analysis.[1]

-

Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.[1]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis of Cefprozil

Caption: Workflow for Cefprozil analysis.

Logical Relationship of Bioanalytical Method Validation

Caption: Bioanalytical method validation parameters.

References

- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple-dose pharmacokinetics of cefprozil and its impact on intestinal flora of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of cefprozil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefzil (Cefprozil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]